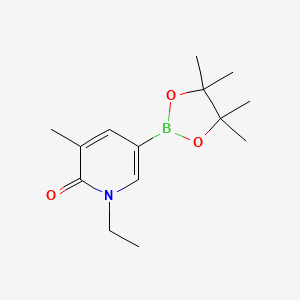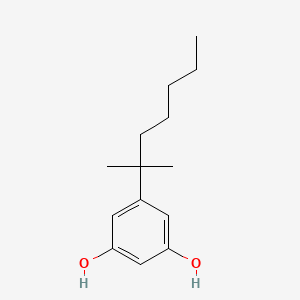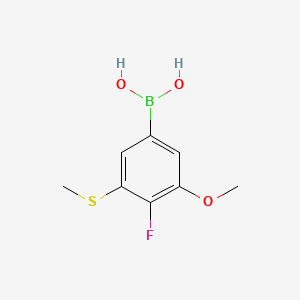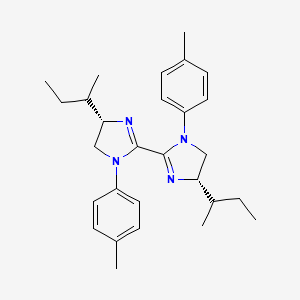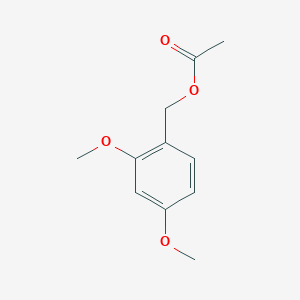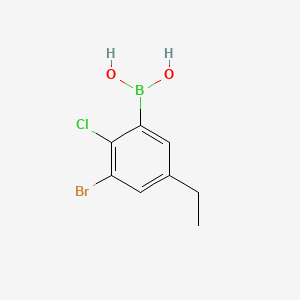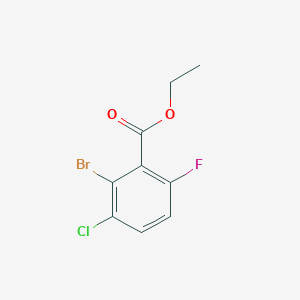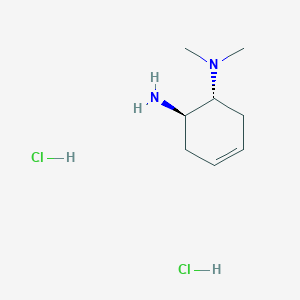
(1R,2R)-N1,N1-Dimethylcyclohex-4-ene-1,2-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-N1,N1-Dimethylcyclohex-4-ene-1,2-diamine 2HCl is a chiral diamine compound with significant applications in various fields, including organic synthesis and medicinal chemistry. Its unique structure, featuring a cyclohexene ring with two methyl groups and two amine groups, makes it a valuable building block for the synthesis of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N1,N1-Dimethylcyclohex-4-ene-1,2-diamine 2HCl typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the amine and methyl groups.
Amine Introduction: The cyclohexene is first subjected to a reaction with ammonia or an amine source to introduce the amine groups.
Methylation: The resulting diamine is then methylated using methyl iodide or a similar methylating agent to introduce the N1,N1-dimethyl groups.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the 2HCl salt.
Industrial Production Methods
In industrial settings, the production of (1R,2R)-N1,N1-Dimethylcyclohex-4-ene-1,2-diamine 2HCl may involve more efficient and scalable methods, such as continuous flow synthesis and the use of catalysts to enhance reaction rates and yields.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-N1,N1-Dimethylcyclohex-4-ene-1,2-diamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amine groups can undergo substitution reactions with electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Imines, oximes
Reduction: Amines, alcohols
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
(1R,2R)-N1,N1-Dimethylcyclohex-4-ene-1,2-diamine 2HCl has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
The mechanism of action of (1R,2R)-N1,N1-Dimethylcyclohex-4-ene-1,2-diamine 2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. For example, in cancer cells, the compound may inhibit key enzymes involved in cell proliferation, leading to reduced tumor growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: A similar compound with two amine groups but without the N1,N1-dimethyl groups.
(1S,2S)-N1,N1-Dimethylcyclohex-4-ene-1,2-diamine 2HCl: The enantiomer of the compound with different stereochemistry.
Uniqueness
(1R,2R)-N1,N1-Dimethylcyclohex-4-ene-1,2-diamine 2HCl is unique due to its specific chiral configuration and the presence of both N1,N1-dimethyl groups and a cyclohexene ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H18Cl2N2 |
|---|---|
Poids moléculaire |
213.15 g/mol |
Nom IUPAC |
(1R,2R)-2-N,2-N-dimethylcyclohex-4-ene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10(2)8-6-4-3-5-7(8)9;;/h3-4,7-8H,5-6,9H2,1-2H3;2*1H/t7-,8-;;/m1../s1 |
Clé InChI |
QRCHRYFFDKHFSY-RHJRFJOKSA-N |
SMILES isomérique |
CN(C)[C@@H]1CC=CC[C@H]1N.Cl.Cl |
SMILES canonique |
CN(C)C1CC=CCC1N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


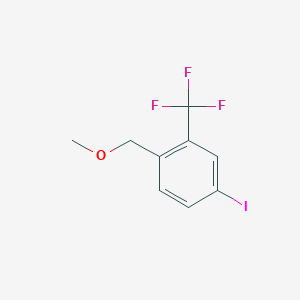
![tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B14026072.png)
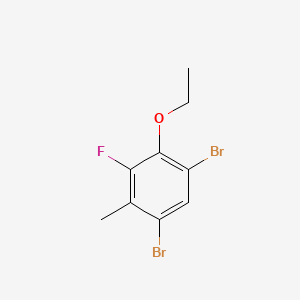
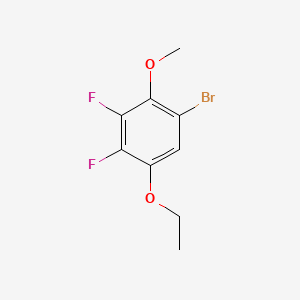
![(R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-bis(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentan-1-ol](/img/structure/B14026088.png)
